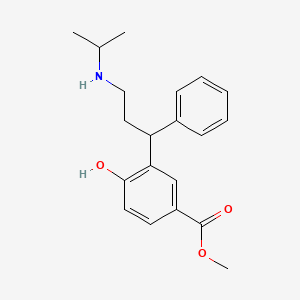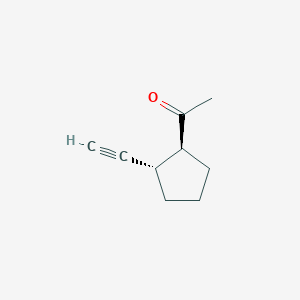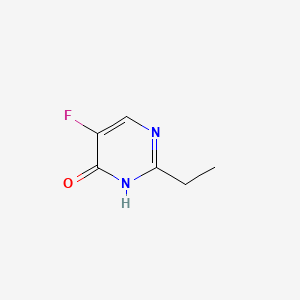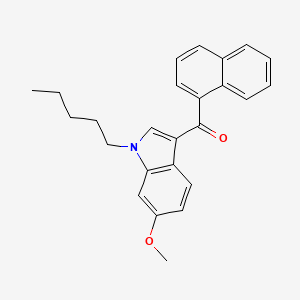
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, also known as (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone, is a synthetic cannabinoid. It is structurally similar to JWH 018, a well-known cannabinoid receptor agonist. This compound is part of the naphthoylindole family and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Alkylation: The indole core is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentyl side chain.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Coupling with Naphthalene: The final step involves coupling the methoxyindole with a naphthalene derivative through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide
Major Products Formed
Hydroxylated Metabolites: Formed through oxidation reactions.
Reduced Analogs: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has been studied for various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in forensic toxicology for the detection of synthetic cannabinoids in biological samples
Mechanism of Action
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone exerts its effects by acting as a full agonist at both the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The compound mimics the action of naturally occurring endocannabinoids, such as anandamide, by binding to these receptors and activating them .
Comparison with Similar Compounds
Similar Compounds
JWH 018: The parent compound, known for its potent cannabinoid receptor agonist activity.
JWH 073: Another synthetic cannabinoid with a similar structure but different side chains.
JWH 250: A synthetic cannabinoid with a different core structure but similar biological activity
Uniqueness
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to the presence of the methoxy group on the indole ring, which may influence its binding affinity and selectivity for cannabinoid receptors. This structural modification can lead to differences in its pharmacological profile compared to other synthetic cannabinoids .
Properties
IUPAC Name |
(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPINYSBSBWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016891 |
Source


|
| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-49-2 |
Source


|
| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
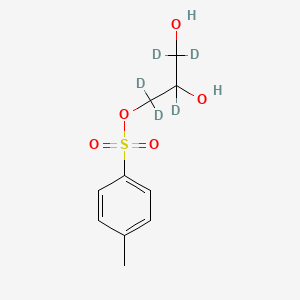

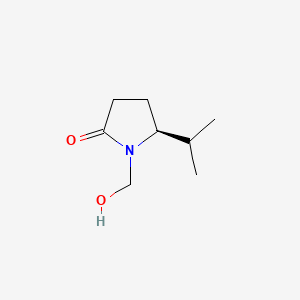
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)
